REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5](OCC)(=O)[CH2:6][C:7]([O:9]CC)=[O:8].[Cl:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1CCl.[OH-].[K+]>C(O)C>[C:7]([CH2:6][CH2:5][C:18]1[CH:21]=[CH:22][CH:23]=[CH:24][C:17]=1[Cl:16])([OH:9])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
171 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
149.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(CCl)C=CC=C1
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is subsequently refluxed for another hour
|
Type
|
DISTILLATION
|
Details
|
The ethanol is then distilled off
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml each time of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The mixture is subsequently extracted three times with 100 ml each time of diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 100 ml of water
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)CCC1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |